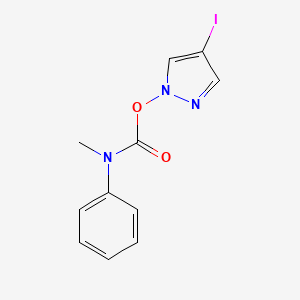
(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrazole ring substituted with an iodine atom at the 4-position and a carbamate group attached to the nitrogen atom of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the following steps:
Formation of 4-iodopyrazole: This can be achieved by iodination of pyrazole using iodine and ammonium hydroxide.
Carbamoylation: The 4-iodopyrazole is then reacted with N-methyl-N-phenylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Chemical Biology: It can be employed in the study of enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of (4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The pyrazole ring may also interact with various receptors or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodopyrazole: A precursor in the synthesis of (4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate.
N-methyl-N-phenylcarbamate: Another carbamate compound with similar functional groups.
Uniqueness
This compound is unique due to the presence of both the iodopyrazole and carbamate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H10IN3O2 |
|---|---|
Peso molecular |
343.12 g/mol |
Nombre IUPAC |
(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10IN3O2/c1-14(10-5-3-2-4-6-10)11(16)17-15-8-9(12)7-13-15/h2-8H,1H3 |
Clave InChI |
PRPNNSGPXFASRM-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)ON2C=C(C=N2)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













